molecular formula C20H22O3 B13729434 (15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate

(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate

Cat. No.: B13729434
M. Wt: 310.4 g/mol
InChI Key: DBXQAPGFWYIOGN-NLPFYKDJSA-N
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Description

“(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-2,4,6,9-tetraen-5-yl acetate” is a tetracyclic diterpenoid derivative characterized by a complex fused-ring system and distinct functional groups. Its IUPAC name specifies a 15S-methyl group, a 14-oxo (ketone) moiety, and an acetate ester at position 5. The tetracyclic framework ([8.7.0.0²,⁷.0¹¹,¹⁵]) indicates a bicyclic structure fused with two additional rings, creating a rigid, planar geometry conducive to interactions with biological targets.

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

[(13S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C20H22O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4-6,11,16,18H,3,7-10H2,1-2H3/t16?,18?,20-/m0/s1

InChI Key

DBXQAPGFWYIOGN-NLPFYKDJSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C3CC[C@]4(C(C3=CC2)CCC4=O)C

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the methyl and acetate groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogues

Compound Name Core Structure Key Substituents Functional Differences Reference ID
(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-2,4,6,9-tetraen-5-yl acetate Tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵] 15S-methyl, 14-oxo, 5-acetate Reference compound
(1S,2R,10R,11S,14S,15S)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-6,8-dien-14-yl Tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵] 2,15-dimethyl, 5-oxo Lack of acetate; additional methyl groups
(2S,5S,6R,15R)-6-(hydroxymethyl)-2,6,15-trimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-en-5-ol Tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵] Hydroxymethyl, multiple methyl groups Polar hydroxyl vs. nonpolar acetate
Ethyl 5,9,13-trimethyl-14-methylene-14-oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylate Tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹] Ethyl ester, 14-methylene Larger ring system; differing ester group

Key Observations :

  • Core Scaffold Variations : While most analogues share a tetracyclic backbone, ring numbering and fusion points differ (e.g., [8.7.0] vs. [11.2.1]), altering molecular rigidity and steric accessibility .
  • The 14-oxo group is conserved across analogues, suggesting a critical role in electronic or hydrogen-bonding interactions .

Computational and Bioactivity Comparisons

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound shows moderate similarity (Tanimoto >0.65) to analogues with conserved 14-oxo and methyl groups. However, analogues with larger substituents (e.g., hydroxymethyl) exhibit lower similarity scores (<0.50), highlighting the sensitivity of these metrics to functional group variations .

Bioactivity Clustering

Hierarchical clustering based on NCI-60 bioactivity data reveals that compounds with shared tetracyclic cores and 14-oxo groups cluster together, correlating with conserved mechanisms such as kinase inhibition or steroid receptor modulation. For example, the iodinated analogue in , despite structural deviations, shares bioactivity profiles with the target compound due to conserved hydrophobic interactions .

Table 2: Bioactivity and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Calculated LogP Key Bioactivity Reference ID
(15S)-15-Methyl-14-oxotetracyclo[...]-5-yl acetate ~350 (estimated) 3.2 Anticancer (NCI-60 screening)
(1S,10S,11S,15S)-14-iodo-5-methoxy-15-methyltetracyclo[...]tetraene 394.29 4.8 Radioisotope labeling (estrogen studies)
Ethyl 5,9,13-trimethyl-14-oxotetracyclo[...]carboxylate 346.49 4.1 Crystallographic stability studies

Key Findings :

  • LogP Trends : The acetate group reduces LogP (3.2) compared to ethyl ester (4.1) or iodinated derivatives (4.8), suggesting better aqueous compatibility for drug delivery .
  • Bioactivity: The target compound’s anticancer activity aligns with clustered analogues in NCI-60 datasets, where tetracyclic diterpenoids disrupt cell proliferation pathways .

Crystallographic and Stability Insights

The ethyl ester analogue () crystallizes in a triclinic system (P1 space group) with a unit cell volume of 988.4 ų, demonstrating high structural rigidity.

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